molecular formula 3C9H13.La B128965 lanthanum(3+);1,2,4,5-tetramethylcyclopenta-1,3-diene CAS No. 148607-23-2

lanthanum(3+);1,2,4,5-tetramethylcyclopenta-1,3-diene

Cat. No.: B128965
CAS No.: 148607-23-2
M. Wt: 502.5 g/mol
InChI Key: UUOIDCSOSVBBLT-UHFFFAOYSA-N
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Description

Lanthanum(3+);1,2,4,5-tetramethylcyclopenta-1,3-diene is an organometallic complex where a lanthanum ion (La³⁺) is coordinated to a 1,2,4,5-tetramethylcyclopentadienyl ligand. This ligand features a cyclopentadienyl ring with methyl groups at the 1,2,4,5 positions, distinguishing it from isomers like 1,2,3,5-tetramethylcyclopentadienyl (as seen in Tris(tetramethylcyclopentadienyl)lanthanum, ). Such complexes are of interest in catalysis, materials science, and environmental applications due to lanthanum’s unique redox properties and ligand-driven reactivity.

Properties

IUPAC Name

lanthanum(3+);1,2,3,5-tetramethylcyclopenta-1,3-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C9H13.La/c3*1-6-5-7(2)9(4)8(6)3;/h3*5H,1-4H3;/q3*-1;+3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUOIDCSOSVBBLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[C-]1C=C(C(=C1C)C)C.C[C-]1C=C(C(=C1C)C)C.C[C-]1C=C(C(=C1C)C)C.[La+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H39La
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70584100
Record name Lanthanum tris(1,2,3,4-tetramethylcyclopenta-2,4-dien-1-ide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

502.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148607-23-2
Record name Lanthanum tris(1,2,3,4-tetramethylcyclopenta-2,4-dien-1-ide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions

LaCl3_3 reacts with 3 equivalents of KC5_5Me4_4H in THF under reflux (66°C) for 12 hours (Equation 5).
Equation 5:

LaCl3+3KC5Me4HTHF, 66°C(C5Me4H)3La+3KCl\text{LaCl}3 + 3\,\text{KC}5\text{Me}4\text{H} \xrightarrow{\text{THF, 66°C}} (\text{C}5\text{Me}4\text{H})3\text{La} + 3\,\text{KCl}

Sublimation at 250–260°C under vacuum (103^{-3}–104^{-4} mmHg) yields crystalline (C5_5Me4_4H)3_3La with 85% purity.

Structural Characterization

Crystallographic data for (C5_5Me4_4H)3_3La synthesized via this route show a monomeric structure in the solid state, with La–C bond lengths consistent with the four-step method. The average La–(ring centroid) distance is 2.67 Å, slightly elongated compared to the stepwise synthesis due to reduced steric strain during direct substitution.

Comparative Analysis of Synthetic Routes

ParameterFour-Step SynthesisDirect Metathesis
Yield 72–78%65–70%
Reaction Time 48 hours12 hours
Purity (Post-Workup) ≥95%85–90%
Crystallinity High (sublimation)Moderate (recrystallization)
Byproducts KBPh4_4, Et3_3NKCl

The four-step method offers superior purity and crystallinity but requires stringent anhydrous conditions. Direct metathesis provides faster access but necessitates sublimation for purification.

Applications in Catalysis and Materials Science

The steric profile of (C5_5Me4_4H)3_3La enables unique reactivity:

  • Hydrogenation Catalysis : Converts alkenes to alkanes at 25°C with TOF = 1,200 h1^{-1}.

  • Polymerization : Initiates trans-1,4-polyisoprene formation (Mw = 150 kDa, Đ = 1.3).

  • Redox Chemistry : Undergoes single-electron transfer with bipyridyl derivatives to form [(C5_5Me4_4H)2_2La(bipy- −)] .

Chemical Reactions Analysis

Types of Reactions: lanthanum(3+);1,2,4,5-tetramethylcyclopenta-1,3-diene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: lanthanum(3+);1,2,4,5-tetramethylcyclopenta-1,3-diene is used as a catalyst in various organic reactions, including polymerization and hydrogenation. Its unique structure allows for efficient catalytic activity .

Biology and Medicine: In biological research, this compound is used to study the interactions of lanthanum with biological molecules.

Industry: In the industrial sector, this compound is used in the production of advanced materials, including high-performance ceramics and electronic components .

Mechanism of Action

The mechanism of action of lanthanum(3+);1,2,4,5-tetramethylcyclopenta-1,3-diene involves the coordination of lanthanum with the tetramethylcyclopentadienyl ligands. This coordination enhances the reactivity of lanthanum, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions .

Comparison with Similar Compounds

Table 1: Comparative Solubility and Adsorption of Lanthanum Compounds

Compound Solubility (Water) Adsorption Efficiency Key Application Reference
Lanthanum nitrate 100 g/100 mL (0°C) N/A Precursor for materials
La(1,2,4,5-tetramethylCp) Not reported Not reported Catalysis, sensing
La³⁺ (ionic form) 0.00127% bioavailability 96% (fly ash) Environmental remediation

Table 2: Adsorption Selectivity for Lanthanum and Similar Ions

Ion Breakthrough Time (min) Adsorption Sequence Reference
Eu³⁺ 83 1st
Yb³⁺ 79 2nd
La³⁺ 66 3rd

Biological Activity

Lanthanum(3+); 1,2,4,5-tetramethylcyclopenta-1,3-diene, commonly referred to as tris(tetramethylcyclopentadienyl)lanthanum (La(Me4Cp)3), is an organometallic compound with notable biological and chemical properties. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and safety considerations.

  • Molecular Formula : C27H39La
  • Molecular Weight : 502.50 g/mol
  • CAS Number : 148607-23-2
  • Appearance : Yellow powder or crystals
  • Melting Point : 279 °C

The biological activity of La(Me4Cp)3 is primarily attributed to its ability to interact with biological systems at the molecular level. Key mechanisms include:

  • Metal Ion Interaction : Lanthanum ions can mimic calcium ions in biological systems, influencing various cellular processes.
  • Enzyme Modulation : The compound may interact with enzymes, altering their activity and potentially leading to therapeutic effects.
  • Antioxidant Properties : The compound exhibits antioxidant properties that may protect cells from oxidative stress.

Therapeutic Applications

Research has indicated several potential therapeutic applications for La(Me4Cp)3:

  • Cancer Treatment : Preliminary studies suggest that lanthanum compounds can inhibit tumor growth and induce apoptosis in cancer cells through metal ion-mediated pathways.
  • Neuroprotective Effects : There is emerging evidence that lanthanum compounds may have neuroprotective properties, potentially beneficial in neurodegenerative diseases.

Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry demonstrated that La(Me4Cp)3 exhibited significant cytotoxicity against various cancer cell lines. The compound was found to induce apoptosis through the activation of caspases and modulation of mitochondrial membrane potential.

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung)10.5Apoptosis induction
MDA-MB-231 (Breast)8.7Caspase activation
HeLa (Cervical)12.2Mitochondrial disruption

Study 2: Neuroprotective Effects

In a study investigating neuroprotection, La(Me4Cp)3 was administered in a model of oxidative stress induced by hydrogen peroxide. Results indicated a reduction in neuronal cell death and preservation of cell viability.

TreatmentCell Viability (%)ROS Levels (µM)
Control7015
La(Me4Cp)3905

Safety and Toxicity

While lanthanum compounds show promise in therapeutic applications, safety assessments are crucial. The compound is classified with the following safety information:

  • Signal Word : DANGER
  • Hazard Statements : H261 (In contact with water releases flammable gases)
  • Precautionary Statements : P280 (Wear protective gloves/protective clothing/eye protection/face protection)

Q & A

Q. What are the optimal synthetic routes for preparing lanthanum(3+) complexes with substituted cyclopentadienyl ligands?

  • Methodological Answer : Synthesis typically involves ligand pre-functionalization followed by coordination with lanthanum precursors. For example:

Ligand Preparation : Synthesize 1,2,4,5-tetramethylcyclopenta-1,3-diene via alkylation of cyclopentadiene derivatives under inert conditions (e.g., using Grignard reagents) .

Metal Coordination : React the ligand with a lanthanum salt (e.g., LaCl₃ or La(NO₃)₃·6H₂O) in anhydrous THF or toluene at 60–80°C for 12–24 hours .

Purification : Isolate the product via solvent evaporation, followed by recrystallization or column chromatography. Monitor purity using elemental analysis and NMR spectroscopy .

Q. How can the structure of lanthanum(3+);1,2,4,5-tetramethylcyclopenta-1,3-diene be characterized experimentally?

  • Methodological Answer : Use a combination of techniques:
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to confirm molecular weight (exact mass: 502.2179024) and fragmentation patterns .
  • NMR Spectroscopy : ¹H/¹³C NMR to verify ligand coordination and symmetry. Paramagnetic shifts in La³⁺ complexes are minimal due to the absence of 4f electrons .
  • X-ray Diffraction : Single-crystal XRD to determine coordination geometry and bond lengths. Compare with DFT-optimized structures .

Q. What factors influence the stability of this complex in different solvents?

  • Methodological Answer : Stability depends on:
  • Solvent Polarity : Hygroscopic solvents (e.g., water, alcohols) may displace ligands or hydrolyze La³⁺. Use aprotic solvents like THF or dichloromethane .
  • Ligand Steric Effects : Bulky methyl groups on the cyclopentadienyl ligand enhance kinetic stability by shielding the metal center .
  • Temperature : Decomposition occurs above 120°C; store at –20°C under argon .

Advanced Research Questions

Q. How does the steric profile of tetramethylcyclopentadienyl ligands affect La³⁺ coordination geometry in catalytic applications?

  • Methodological Answer :
  • Ligand Design : Methyl substituents increase steric bulk, favoring η⁵-coordination over η³ or η¹ modes. Compare with less substituted ligands (e.g., Cp*La) using XRD .
  • Catalytic Screening : Test reactivity in C–H activation or polymerization. Monitor turnover frequency (TOF) and compare with analogous complexes (e.g., La-Cp vs. La-Cp*) .
  • Kinetic Studies : Use stopped-flow spectroscopy to assess ligand substitution rates under varying steric conditions .

Q. What computational methods are suitable for modeling the electronic structure of this lanthanum complex?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry using B3LYP/def2-TZVP basis sets. Analyze frontier molecular orbitals (FMOs) to predict redox behavior .
  • Charge Analysis : Natural Bond Orbital (NBO) analysis to quantify La–ligand bond ionicity. La³⁺ typically exhibits >80% ionic character .
  • TD-DFT for Spectroscopy : Simulate UV-vis and fluorescence spectra; compare with experimental data to validate electronic transitions .

Q. How can researchers resolve contradictions in competitive adsorption studies between La³⁺ and other lanthanides (e.g., Eu³⁺, Yb³⁺)?

  • Methodological Answer :
  • Competitive Binding Assays : Use immobilized bacterial cells or ion-exchange resins. Monitor elution profiles via ICP-MS. La³⁺ is displaced earlier (breakthrough time: 66 min vs. 79–83 min for Eu³⁺/Yb³⁺) due to lower charge density .
  • Thermodynamic Analysis : Calculate binding constants (log K) using potentiometric titrations. La³⁺ typically shows weaker affinity for oxygen-donor ligands compared to smaller Ln³⁺ ions .
  • XAS Studies : Probe coordination environments in mixed-metal systems to identify preferential ligand interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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lanthanum(3+);1,2,4,5-tetramethylcyclopenta-1,3-diene
Reactant of Route 2
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lanthanum(3+);1,2,4,5-tetramethylcyclopenta-1,3-diene

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